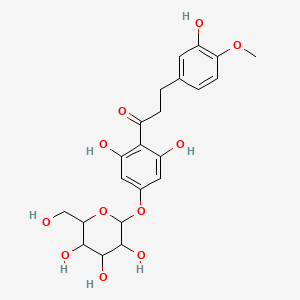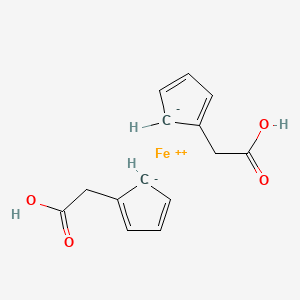![molecular formula C35H62 B12100212 5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12100212.png)
5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is a pentacyclic triterpenoid compound belonging to the hopane family. These compounds are known for their complex molecular structures, which include four cyclohexane rings and one cyclopentane ring. The specific stereochemistry of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is characterized by the hydrogen atoms at positions 17 and 21 being in the alpha and beta configurations, respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the formation of oxidosqualene, which undergoes cyclization to form the hopane skeleton. This is followed by a series of rearrangements and reductions to achieve the final stereochemistry .
Industrial Production Methods: Industrial production of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE often involves microbial fermentation using bacteria that naturally produce hopanoids. Genetic engineering techniques can be employed to enhance the yield and purity of the desired compound. The fermentation process is followed by extraction and purification steps to isolate 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE .
化学反应分析
Types of Reactions: 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can be used to modify the degree of saturation in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated hopanoids .
科学研究应用
17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the biosynthesis and chemical transformations of triterpenoids.
Biology: The compound is studied for its role in the cell membranes of certain bacteria, where it contributes to membrane stability and function.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used as a biomarker in petroleum geology to trace the origin and maturation of crude oil
作用机制
The mechanism of action of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, enhancing membrane stability and fluidity. This interaction is crucial for the survival of certain bacteria under extreme environmental conditions. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
相似化合物的比较
- 17alpha(H),21beta(H)-Hopane
- 17alpha(H),21beta(H)-Bishomohopanol
- 17beta(H),21beta(H)-30-Norhopane
Comparison: 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of additional carbon atoms compared to other hopanes. This structural uniqueness contributes to its distinct chemical properties and biological functions. For example, 17alpha(H),21beta(H)-Bishomohopanol has a hydroxyl group at position 29, which significantly alters its reactivity and solubility compared to 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE .
属性
分子式 |
C35H62 |
|---|---|
分子量 |
482.9 g/mol |
IUPAC 名称 |
5a,5b,8,8,11a,13b-hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C35H62/c1-9-10-11-12-14-25(2)26-17-22-32(5)27(26)18-23-34(7)29(32)15-16-30-33(6)21-13-20-31(3,4)28(33)19-24-35(30,34)8/h25-30H,9-24H2,1-8H3 |
InChI 键 |
QERVLFOSJVTUEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)



![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)



![4-(2-Ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl)phenol](/img/structure/B12100203.png)

